Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2219379-96-9
VCID: VC5735742
InChI: InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-6-12-7-5-9-13;/h12H,4-9H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)N1CCCNCCC1.Cl
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.77

Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride

CAS No.: 2219379-96-9

Cat. No.: VC5735742

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.77

* For research use only. Not for human or veterinary use.

Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride - 2219379-96-9

Specification

CAS No. 2219379-96-9
Molecular Formula C11H23ClN2O2
Molecular Weight 250.77
IUPAC Name tert-butyl 1,5-diazocane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-6-12-7-5-9-13;/h12H,4-9H2,1-3H3;1H
Standard InChI Key BSZMDASPZVXAHR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCNCCC1.Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Composition and Configuration

The compound’s molecular formula is C₁₁H₂₃ClN₂O₂, with a molecular weight of 250.77 g/mol. Its IUPAC name, tert-butyl 1,5-diazocane-1-carboxylate hydrochloride, reflects the tert-butyl ester group attached to the diazocane ring and the hydrochloride counterion. The diazocane ring adopts a puckered conformation, with the two nitrogen atoms positioned at the 1 and 5 positions, enabling diverse reactivity.

Key Structural Features:

  • Tert-butyl carbamate: Provides steric protection to the amine group, enhancing stability during synthetic procedures.

  • Protonated diazocane ring: The hydrochloride salt improves crystallinity and solubility in polar solvents.

  • SMILES Notation: CC(C)(C)OC(=O)N1CCCNCCC1.Cl, illustrating the connectivity of functional groups.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₂₃ClN₂O₂
Molecular Weight250.77 g/mol
CAS Number2219379-96-9
IUPAC Nametert-butyl 1,5-diazocane-1-carboxylate hydrochloride
SolubilityLimited data; expected moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).

The compound’s InChIKey (BSZMDASPZVXAHR-UHFFFAOYSA-N) facilitates database searches and structural comparisons.

Synthesis and Preparation Methods

Synthetic Route

The synthesis involves two primary steps:

  • Formation of tert-butyl 1,5-diazocane-1-carboxylate:

    • A diazocane precursor undergoes carbamate formation with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).

    • Solvents such as dichloromethane or THF are employed under inert conditions to prevent hydrolysis.

  • Hydrochloride Salt Formation:

    • The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethyl acetate), yielding the crystalline hydrochloride salt.

Industrial Considerations

  • Purity Control: Chromatographic techniques (e.g., flash chromatography) ensure high purity (>95%) for pharmaceutical applications.

  • Scalability: Automated reactors and controlled stoichiometry optimize yield and consistency.

Applications in Pharmaceutical Research

Role as a Reference Standard

The compound is widely used to calibrate analytical instruments (e.g., HPLC, NMR) due to its defined structure and stability.

Medicinal Chemistry Applications

  • Building Block for Drug Candidates: The diazocane ring mimics natural macrocycles, enabling interactions with biological targets such as G-protein-coupled receptors (GPCRs) and ion channels.

  • Protease Inhibitor Development: Structural analogs have shown inhibitory activity against serine proteases, suggesting potential antiviral applications.

Case Study: Enzyme Inhibition

In preliminary studies, diazocane derivatives demonstrated IC₅₀ values < 10 μM against trypsin-like proteases, highlighting their utility in lead optimization.

Biological Interactions and Mechanistic Insights

Molecular Targets

The protonated nitrogen in the diazocane ring facilitates binding to anionic binding pockets in enzymes, modulating catalytic activity.

Mechanistic Pathways

  • Enzyme Inhibition: Competitive binding at active sites disrupts substrate recognition.

  • Receptor Modulation: Conformational changes induced by diazocane derivatives alter downstream signaling cascades.

Comparative Analysis with Related Diazocane Derivatives

CompoundMolecular Weight (g/mol)Key Functional GroupsApplications
Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride250.77Tert-butyl carbamate, HClPharmaceutical reference standard
1,5-Diazocane114.19Unsubstituted diazocaneLigand in coordination chemistry
tert-Butyl 5-oxo-1,5-diazocane-1-carboxylate228.29Ketone, tert-butyl carbamateIntermediate in alkaloid synthesis

The hydrochloride derivative’s enhanced solubility and crystallinity distinguish it from non-ionic analogs, enabling broader utility in drug formulation.

Future Perspectives and Research Directions

Challenges

  • Solubility Optimization: Improving aqueous solubility for in vivo applications.

  • Toxicity Profiling: Comprehensive ADMET studies to evaluate therapeutic potential.

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